8-Prenylluteone
Overview
Description
8-Prenylluteone is a naturally occurring flavonoid compound, specifically an isoflavone, found in various plants such as Erythrina senegalensis and Erythrina burttii . It is known for its potent inhibitory activity against HIV-1 protease, making it a compound of significant interest in medicinal chemistry .
Scientific Research Applications
8-Prenylluteone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and prenylation reactions.
Biology: Investigated for its biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an HIV-1 protease inhibitor, showing promising results in inhibiting the replication of the virus
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Target of Action
The primary target of 8-Prenylluteone is the HIV-1 Protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it a key target for antiretroviral therapy.
Mode of Action
This compound acts as an inhibitor of the HIV-1 Protease . By binding to this enzyme, it prevents the protease from performing its function, which is to cleave polyproteins into individual functional proteins that are necessary for the replication of the virus .
Biochemical Pathways
The inhibition of the HIV-1 Protease disrupts the viral replication process. Without the ability to cleave polyproteins into the necessary functional proteins, the HIV-1 virus cannot replicate and infect new cells . This halts the progression of the infection and can help to control the spread of the virus within the body.
Result of Action
The result of this compound’s action is the inhibition of HIV-1 Protease, leading to a disruption in the replication of the HIV-1 virus . This can help to control the spread of the virus within the body, potentially slowing the progression of the disease.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
8-Prenylluteone plays a significant role in biochemical reactions, particularly as an inhibitor of the HIV-1 protease enzyme . This interaction involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on the HIV-1 protease enzyme . By inhibiting this enzyme, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the HIV-1 protease enzyme . This binding inhibits the enzyme’s activity, leading to changes in gene expression and potentially affecting other biomolecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Prenylluteone can be synthesized through various chemical reactions involving the prenylation of luteolin. The synthetic route typically involves the use of prenyl bromide in the presence of a base such as potassium carbonate, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from natural sources. The stem bark of Erythrina species is commonly used, where the compound is isolated using preparative high-performance liquid chromatography (HPLC) and other chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of esters and ethers
Comparison with Similar Compounds
- Auriculatin
- Erysenegalensein O
- Erysenegalensein D
- Erysenegalensein N
- Derrone
- Alpinumisoflavone
- 6,8-Diprenylgenistein
Comparison: 8-Prenylluteone is unique among these compounds due to its specific prenylation pattern and its potent inhibitory activity against HIV-1 protease. While other prenylated isoflavones also exhibit biological activities, this compound’s dual prenyl groups at the 6 and 8 positions of the A ring contribute to its enhanced activity and specificity .
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-8-17-22(28)18(9-6-14(3)4)25-21(23(17)29)24(30)19(12-31-25)16-10-7-15(26)11-20(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYELCIXMHUBNAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 8-Prenylluteone and what are its downstream effects?
A1: this compound inhibits the enzyme phospholipase C (PLC) with an IC50 of 20 μM. [] This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), two important secondary messengers. [] Consequently, this compound disrupts downstream signaling pathways dependent on these messengers, such as those involved in cell growth, proliferation, and inflammation. This inhibition has been observed both in vitro using purified PLC and in living cells stimulated with platelet-derived growth factor (PDGF). []
Q2: What are the sources of this compound and what is its known activity?
A2: this compound has been isolated from two different plant species, Erythrina eriotriocha [] and Erythrina senegalensis. [] Beyond its PLC inhibitory activity, this compound has also demonstrated moderate cytotoxicity against several human tumor cell lines in vitro, including PC-3 (prostate cancer), NCI-H226 (lung cancer), and CRL1579 (melanoma), with IC50 values ranging from 9.0 to 20 μM. []
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